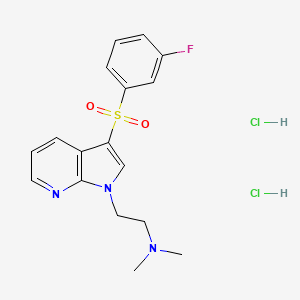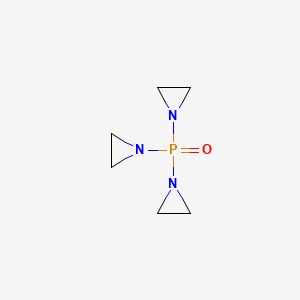
WAY 208466 Dihydrochlorid
Übersicht
Beschreibung
WAY 208466 Dihydrochlorid ist ein potenter und selektiver Agonist des 5-HT6-Rezeptors. Er ist bekannt für seine hohe Affinität (Ki = 4,8 nM) und die Fähigkeit, die cAMP-Produktion in HeLa-Zellen zu induzieren, die mit geklonten humanen 5-HT6-Rezeptoren exprimiert werden . Diese Verbindung hat gezeigt, dass sie die GABA-Spiegel in der Großhirnrinde erhöht und anxiolytische und antidepressive Wirkungen in Rattenstudien zeigt .
Wissenschaftliche Forschungsanwendungen
WAY 208466 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the 5-HT6 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the effects of 5-HT6 receptor activation on cellular processes, including cAMP production and GABA levels.
Industry: The compound is used in the development of new pharmaceuticals targeting the 5-HT6 receptor.
Wirkmechanismus
Target of Action
WAY 208466 dihydrochloride is a potent and selective full agonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
As a full agonist of the 5-HT6 receptor, WAY 208466 dihydrochloride binds to this receptor and mimics the effect of the natural ligand, serotonin . This binding activates the receptor, leading to an increase in intracellular cAMP levels .
Biochemical Pathways
The activation of the 5-HT6 receptor by WAY 208466 dihydrochloride leads to an increase in cortical GABA levels in the cerebral cortex . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Result of Action
The activation of the 5-HT6 receptor and the subsequent increase in GABA levels in the cerebral cortex result in antidepressant and anxiolytic-like effects . This suggests that WAY 208466 dihydrochloride could potentially be used in the treatment of conditions such as depression and anxiety disorders .
Vorbereitungsmethoden
Die Synthese von WAY 208466 Dihydrochlorid umfasst mehrere Schritte, beginnend mit der Bildung der Kern-Pyrrolopyridin-Struktur. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Pyrrolopyridin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.
Einführung der Fluorphenylsulfonylgruppe: Dieser Schritt beinhaltet die Sulfonierung des Pyrrolopyridin-Kerns mit einem Fluorphenylsulfonylchlorid-Reagenz.
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie würden wahrscheinlich die Optimierung der oben genannten Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
WAY 208466 Dihydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Sulfonylgruppe zu modifizieren.
Substitution: Nucleophile Substitutionsreaktionen können verwendet werden, um verschiedene funktionelle Gruppen an den Pyrrolopyridin-Kern einzuführen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Dimethylamin. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Werkzeugverbindung verwendet, um den 5-HT6-Rezeptor und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Auswirkungen der Aktivierung des 5-HT6-Rezeptors auf zelluläre Prozesse, einschließlich der cAMP-Produktion und der GABA-Spiegel, zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel eingesetzt, die auf den 5-HT6-Rezeptor abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als vollständiger Agonist des 5-HT6-Rezeptors wirkt. Nach Bindung an den Rezeptor induziert es eine Konformationsänderung, die das zugehörige G-Protein aktiviert, was zur Produktion von cAMP führt. Dieser Anstieg des cAMP-Spiegels erhöht anschließend die GABA-Spiegel in der Großhirnrinde, was zu seinen anxiolytischen und antidepressiven Wirkungen beiträgt . Die Wirkung der Verbindung auf den 5-HT6-Rezeptor beeinflusst auch verschiedene molekulare Signalwege, die an der Stimmungsregulation und der kognitiven Funktion beteiligt sind .
Vergleich Mit ähnlichen Verbindungen
WAY 208466 Dihydrochlorid ist aufgrund seiner hohen Selektivität und Potenz als 5-HT6-Rezeptoragonist einzigartig. Ähnliche Verbindungen umfassen:
WAY 181187: Ein weiterer 5-HT6-Rezeptoragonist mit ähnlichen anxiolytischen und antidepressiven Wirkungen.
WAY 163909: Ein selektiver 5-HT6-Rezeptoragonist, der in ähnlichen Forschungsanwendungen eingesetzt wird.
WAY 267464: Eine Verbindung mit vergleichbarer Rezeptoraffinität und biologischen Wirkungen.
Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihren pharmakokinetischen Eigenschaften und spezifischen Anwendungen in Forschung und Therapie unterscheiden.
Eigenschaften
IUPAC Name |
2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOHMLBVCLITHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207064-61-6 | |
| Record name | WAY-208466 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WAY-208466 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














